1H-吡咯嗪-7a(5H)-腈,四氢-

描述

Synthesis Analysis

While specific synthesis methods for “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” were not found, it’s known that Hexahydro-1H-pyrrolizin-7a-ylmethanol is an intermediate used to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .Molecular Structure Analysis

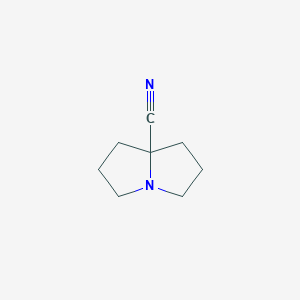

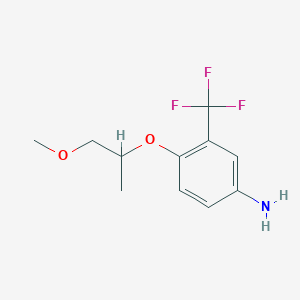

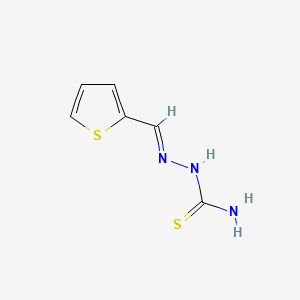

The molecular structure of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is represented by the InChI code1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis

The molecular weight of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is 136.2 . It is a liquid at room temperature . The compound is stored at -20°C .科学研究应用

合成和中间体

1H-吡咯嗪-7a(5H)-腈,四氢-及其衍生物是合成各种杂环结构的宝贵中间体。例如,Nebe、Kucukdisli 和 Opatz (2016 年) 展示了相关化合物 3,4-二氢-2H-吡咯-2-腈用于合成具有高产率的含吡咯杂环,如四氢吲哚和吡咯并[1,2-a]氮杂菲 (Nebe、Kucukdisli 和 Opatz,2016 年)。

药物中间体

在制药行业中,1H-吡咯嗪-7a(5H)-腈,四氢-的衍生物被用作中间体。Lentini 等人(2008 年)报道了从 1,7-二碘-4-庚酮中改进合成了四氢-1H-吡咯嗪-7a(5H)-乙酸乙酯,这是一种药物中间体 (Lentini 等人,2008 年)。

光催化应用

与 1H-吡咯嗪-7a(5H)-腈,四氢-相关的螺并茚并喹喔啉吡咯嗪已被合成用于光催化应用。Kumari 和 Singh (2020 年) 合成了这些化合物,并展示了它们在阳光下催化荧光染料还原的能力,显示出在环境应用中的潜力 (Kumari 和 Singh,2020 年)。

抗炎活性

从石榴皮中分离出的一种新型吡咯嗪生物碱 Punica granine 已显示出抗炎活性。孙等人(2019 年)分离并表征了这种化合物,突出了吡咯嗪衍生物的抗炎潜力 (孙等人,2019 年)。

吡咯衍生物的合成

与 1H-吡咯嗪-7a(5H)-腈,四氢-相关的吡咯衍生物已被合成用于各种生物活性。Dholakia (2023 年) 合成了 2-氨基-4,5-二苯基-1-(取代)-1H-吡咯-3-腈,并筛选了它们的抗炎活性,表明了吡咯结构在药理学中的多功能性 (Dholakia,2023 年)。

逆转健忘症活性

衍生自类似结构的环状酰亚胺显示出逆转健忘症的潜力。Butler 等人(1987 年)合成了一系列二氢-1H-吡咯嗪-3,5(2H,6H)-二酮,并评估了它们逆转小鼠电休克诱发的健忘症的能力 (Butler 等人,1987 年)。

安全和危害

属性

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPUBMXGEQJERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452435 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

CAS RN |

68295-48-7 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)

![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)

![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)